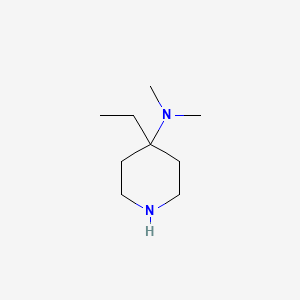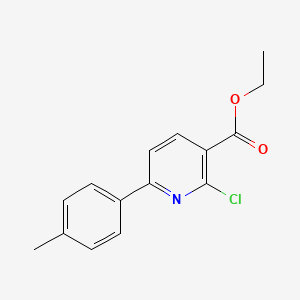
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
Descripción general
Descripción
Synthesis Analysis
Ethyl 2-chloronicotinate is used as a pharmaceutical intermediate . The synthesis involves heating 2-Chloropyridine-3-carboxylic acid and thionyl chloride in benzene under reflux .Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is C15H14ClNO2 . The molecular weight is 275.734 .Aplicaciones Científicas De Investigación
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential as neuroprotective and anti-neuroinflammatory agents .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Synthesis of Quinoline Derivatives
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Methods of Application
Quinoline derivatives are synthesized through various chemical reactions, and their biological activities are evaluated using different assays . The specific method of synthesis and evaluation would depend on the type of quinoline derivative being synthesized .
Results or Outcomes
Quinoline derivatives have shown promising results in various biological applications, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV agents .
Synthesis of Indole Derivatives
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of indole derivatives . Indole derivatives have shown antiviral activity .
Methods of Application
Indole derivatives are synthesized through various chemical reactions, and their antiviral activity is evaluated using different assays . The specific method of synthesis and evaluation would depend on the type of indole derivative being synthesized .
Results or Outcomes
Indole derivatives have shown promising results in antiviral applications .
Synthesis of Antiviral Agents
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of antiviral agents . Specifically, it can be used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Methods of Application
The specific method of synthesis would depend on the type of antiviral agent being synthesized . The antiviral activity is evaluated using different assays .
Results or Outcomes
These indole derivatives have shown promising results in antiviral applications . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Synthesis of Antimicrobial Agents
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of antimicrobial agents . Specifically, it can be used in the synthesis of quinoline derivatives .
Methods of Application
The specific method of synthesis would depend on the type of antimicrobial agent being synthesized . The antimicrobial activity is evaluated using different assays .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Propiedades
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




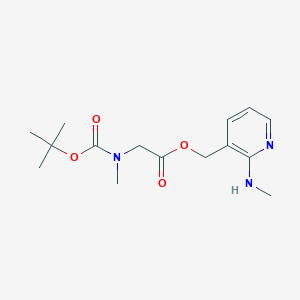
![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
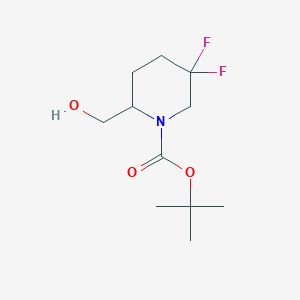
![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)
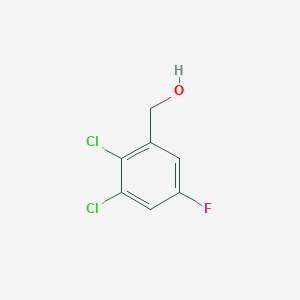
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
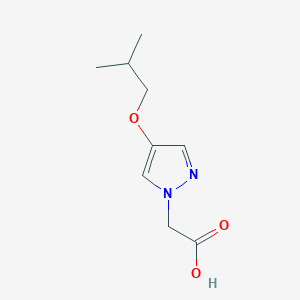
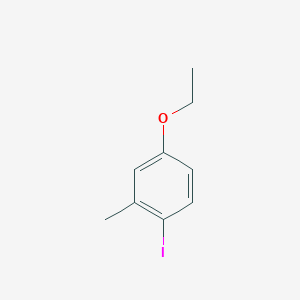
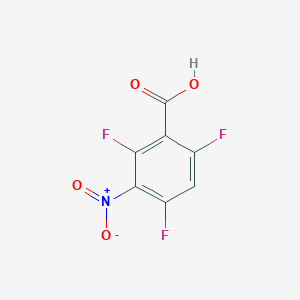
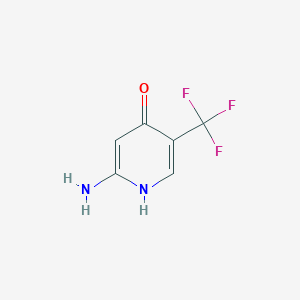
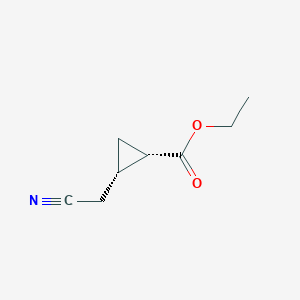
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)
